molecular formula C12H20ClN3 B3027490 N-(1-(Pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride CAS No. 1289388-34-6

N-(1-(Pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride

Cat. No.: B3027490
CAS No.: 1289388-34-6
M. Wt: 241.76
InChI Key: MKNVXDZVDVUUBJ-UHFFFAOYSA-N
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Description

N-(1-(Pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride is a chemical compound that features a piperidine ring substituted with a pyridin-2-yl group and an ethylamine moiety

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-pyridin-2-ylethyl)piperidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.ClH/c1-10(12-4-2-3-7-14-12)15-11-5-8-13-9-6-11;/h2-4,7,10-11,13,15H,5-6,8-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNVXDZVDVUUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NC2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289388-34-6
Record name 2-Pyridinemethanamine, α-methyl-N-4-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289388-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(Pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride typically involves the reaction of pyridin-2-yl ethylamine with piperidine derivatives under controlled conditions. One common method includes the use of ethanol and water as solvents, with the addition of concentrated hydrochloric acid to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

N-(1-(Pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-yl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

N-(1-(Pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(Pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its structure-activity relationship help in understanding how modifications to its structure can enhance its efficacy and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(Pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

N-(1-(Pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride, also referred to as N-Methyl-1-(1-(pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride, is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Structural Characteristics

The compound features a piperidine ring with a pyridine moiety attached, which contributes to its unique biological properties. Its molecular formula is C₁₃H₂₂ClN₃, with a molecular weight of approximately 255.79 g/mol. The structural elements enable interactions with various biological targets, particularly neurotransmitter systems.

Mode of Action

This compound likely interacts with specific receptors through hydrogen bonding and other molecular interactions. These interactions can lead to alterations in receptor function and downstream signaling pathways.

Biochemical Pathways

The compound is suspected to influence multiple biochemical pathways due to its complex structure. It has been investigated for its potential effects on neurotransmitter systems involving dopamine and serotonin receptors, which are crucial for mood regulation and cognitive function .

Pharmacological Effects

This compound exhibits a range of pharmacological activities:

  • Neurotransmitter Modulation : Research indicates that compounds similar in structure may exhibit antipsychotic or anxiolytic properties, suggesting potential applications in treating psychiatric disorders .
  • Antimicrobial Activity : Preliminary studies have shown that the compound may possess antimicrobial properties, though further research is needed to elucidate its efficacy against specific pathogens.
  • Cancer Research : The compound's structural characteristics suggest it could be explored for anticancer applications, particularly through mechanisms involving enzyme inhibition or receptor targeting .

Case Studies

Recent studies have highlighted the compound's potential in various therapeutic contexts:

  • A study investigating the compound's effects on Mycobacterium tuberculosis revealed promising results, indicating that modifications to the piperidine structure could enhance activity against this pathogen .
Study FocusKey Findings
Antimicrobial ActivitySignificant activity against Mycobacterium tuberculosis; structure modifications improved efficacy.
Neurotransmitter SystemsPotential modulation of dopamine and serotonin pathways; implications for psychiatric treatment.
Cancer ApplicationsInvestigated for anticancer properties; ongoing studies on enzyme inhibition mechanisms.

Q & A

Q. What are the recommended methods for synthesizing N-(1-(Pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride?

Synthesis typically involves reductive amination or nucleophilic substitution. For example, reacting 1-(pyridin-2-yl)ethylamine with a piperidin-4-one derivative under acidic conditions, followed by purification via recrystallization or column chromatography. Characterization should include nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm molecular weight and structural integrity .

Q. What safety protocols should be followed when handling this compound?

While the compound is not classified under GHS hazard categories, standard laboratory safety measures apply:

  • Use personal protective equipment (PPE: gloves, lab coat, goggles).
  • Avoid inhalation or skin contact; rinse with water for 15 minutes if exposed .
  • Store in a cool, dry environment, away from incompatible substances (e.g., strong oxidizers) .

Q. How can researchers verify the purity of this compound?

Purity analysis should combine:

  • Reverse-phase HPLC (e.g., using a Newcrom R1 column with acetonitrile/water mobile phase) to assess chromatographic homogeneity .
  • Elemental analysis (C, H, N) to confirm stoichiometry.
  • Thermogravimetric analysis (TGA) to detect residual solvents or decomposition .

Q. What are the primary applications of this compound in academic research?

It is used as:

  • A precursor for synthesizing receptor-targeted ligands (e.g., G protein-coupled receptors or ion channels) due to its piperidine-pyridine scaffold .
  • A model compound for studying amine-functionalized heterocycles in medicinal chemistry .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data be resolved for this compound?

Use SHELX -based refinement (e.g., SHELXL) to model hydrogen bonding and torsional angles. For ambiguous electron density regions, employ:

  • Density functional theory (DFT) calculations to validate plausible conformers.
  • Twinned data refinement if crystal twinning is observed .

Q. What strategies mitigate impurities during synthesis, such as N-alkylation byproducts?

  • Optimize reaction stoichiometry to favor mono-alkylation (e.g., controlled addition of 1-(pyridin-2-yl)ethylamine).
  • Use preparative HPLC or ion-exchange chromatography to isolate the target compound from impurities like N-phenylated derivatives .

Q. How does the compound’s protonation state affect its receptor-binding affinity?

  • Perform potentiometric titration to determine pKa values of the piperidine and pyridine moieties.
  • Use molecular docking simulations (e.g., AutoDock Vina) to compare binding modes of protonated vs. neutral forms at physiological pH .

Q. What analytical techniques are suitable for detecting degradation products under accelerated stability testing?

  • LC-MS/MS to identify hydrolyzed or oxidized derivatives (e.g., piperidine ring-opening products).
  • Solid-state NMR to monitor structural changes in lyophilized samples under thermal stress .

Q. How can researchers reconcile contradictory pharmacological data (e.g., variable IC50 values) across studies?

  • Standardize assay conditions (buffer pH, temperature, cell line).
  • Validate results using orthogonal methods (e.g., radioligand binding vs. functional cAMP assays) .

Q. What computational tools predict the compound’s metabolic pathways?

  • In silico metabolism prediction software (e.g., GLORYx) to identify potential cytochrome P450 oxidation sites.
  • Compare with empirical data from hepatic microsome assays .

Methodological Notes

  • Crystallography : SHELX refinement requires high-resolution data (>1.2 Å) for accurate hydrogen atom positioning .
  • Safety : Even unclassified compounds require risk assessments under local institutional guidelines .
  • Synthesis : Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining for amine detection .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(1-(Pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(1-(Pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride

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